(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid

Medicinal chemistry Structure-activity relationship Conformational analysis

Structural analog gaps in oxadiazole SAR impede lead optimization. This ortho-tolyl derivative (CAS 74228-71-0) provides the missing positional isomer for systematic comparison with m- and p-tolyl analogs. • Distinct steric/electronic profile from free ortho-methyl group. • Free -COOH handle for facile amide/ester library synthesis. • ≥98% HPLC purity ensures reproducible screening. Reliable supply for medicinal chemistry and agrochemical research.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3 g/mol
CAS No. 74228-71-0
Cat. No. B1299931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid
CAS74228-71-0
Molecular FormulaC12H12N2O4S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)O
InChIInChI=1S/C12H12N2O4S/c1-8-4-2-3-5-9(8)17-6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyCBQYQOOBUVKLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-o-Tolyloxymethyl-1,3,4-oxadiazol-2-yl-sulfanyl)-acetic acid: Structural and Procurement Profile


(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid (CAS 74228-71-0, molecular formula C12H12N2O4S, molecular weight 280.3 g/mol) is a synthetic, low-molecular-weight heterocyclic compound comprising a 1,3,4-oxadiazole core linked via a thioether bridge to an acetic acid moiety and substituted at the 5-position with an ortho-tolyloxymethyl group [1]. The compound is supplied at ≥95% purity (HPLC) as a research-grade chemical, with higher-purity lots (98%) also commercially available, making it suitable for reproducible in vitro pharmacological screening . Its free carboxylic acid functionality distinguishes it from the more extensively studied acetamide and propionamide analogs, offering a distinct ionization profile and synthetic handle for derivatization .

Why 1,3,4-Oxadiazole-Thioacetic Acids Cannot Be Interchanged


The 1,3,4-oxadiazole scaffold is pharmacologically promiscuous, with biological outcomes dictated by fine-grained structural features: regioisomeric form (1,3,4- vs. 1,2,4-oxadiazole), nature of the 5-substituent, identity of the linker (thioether vs. amine vs. direct attachment), and terminal functionality (free acid vs. amide vs. ester) [1]. Systematic studies on analogous 5-(p-tolyloxymethyl)-1,3,4-oxadiazole-2-thioacetamide and propionamide series have demonstrated that even minor alkyl substitutions on the terminal moiety can shift 15-LOX IC50 values from ~9 µM to >50 µM and alter cellular viability from <30% to >90%, underscoring that pharmacological profiles cannot be reliably extrapolated between close structural relatives [2]. For the target compound, three structural features—the ortho-tolyl orientation, the oxymethyl spacer, and the free carboxylic acid terminus—collectively create a unique pharmacophoric signature that cannot be replicated by generic off-the-shelf oxadiazole building blocks. Substituting the p-tolyl analog (CAS 84160-39-4), the unsubstituted phenyl analog (CAS 99361-50-9), or the m-tolyl analog (CAS 66178-72-1) would introduce different steric, electronic, and hydrogen-bonding landscapes, altering target engagement, solubility, and ionization states at physiological pH [REFS-1, REFS-3].

Quantitative Differentiation from Closest Analogs


Ortho- vs. Para-Tolyl Substitution and Conformational Restriction

The target compound bears an ortho-tolyloxymethyl substituent at the 5-position of the oxadiazole ring, whereas the most commonly studied comparator series employ para-tolyl substitution (CAS 84160-39-4 for the p-tolyl analog without the oxymethyl spacer; or p-tolyloxymethyl acetamide/propionamide derivatives 6a-o and 7a-o) [1]. Ortho-substitution introduces a steric clash between the methyl group and the oxymethyl linker, restricting rotational freedom and potentially altering the dihedral angle between the aromatic ring and the oxadiazole plane compared to the para-substituted counterpart. This conformational constraint can affect molecular recognition at enzyme active sites. In medicinal chemistry, ortho-substitution has been associated with reduced metabolic N-dealkylation and altered cytochrome P450 binding profiles compared to para-substituted analogs [2].

Medicinal chemistry Structure-activity relationship Conformational analysis

Free Carboxylic Acid vs. Acetamide Terminus Ionization

The target compound exists as a free carboxylic acid (predicted pKa ~3-4), whereas the majority of published biological data on tolyloxymethyl-1,3,4-oxadiazole derivatives pertains to N-alkyl/aryl acetamide or propionamide congeners [1]. At physiological pH (7.4), the carboxylic acid group will be predominantly ionized (carboxylate anion), conferring higher aqueous solubility and distinct electrostatic interactions compared to the neutral acetamide terminus. This ionization difference directly influences passive membrane permeability, plasma protein binding, and target engagement geometry. In the p-tolyloxy acetamide series (compounds 6a-o), the most potent 15-LOX inhibitors (6o, 6b) achieved IC50 values of 21.5 ± 0.76 µM and 24.3 ± 0.45 µM, but also displayed <55% MNC viability at 0.25 mM [2]. The free acid form offers a distinct starting point for balancing potency and toxicity profiles.

Physicochemical profiling Drug-likeness Solubility

Anti-Inflammatory Scaffold Validated in In Vivo Models

The 1,3,4-oxadiazole-2-yl-sulfanyl-acetic acid scaffold has demonstrated anti-inflammatory efficacy in vivo. In a study by Amir et al. (2011), structurally related oxadiazole-thioacetic acid derivatives were tested in carrageenan-induced rat paw edema and acetic acid-induced writhing models [1]. The lead compound 2-[(5-diphenylmethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-chloro-4-fluoro-phenyl)-acetamide (4b) exhibited anti-inflammatory activity moderately more potent than the standard drug ibuprofen [1]. Additionally, in the p-tolyloxy propionamide series (7a-o), compounds 7a, 7n, 7g, 7e, 7h, 7i, 7j, and 7b demonstrated 15-LOX IC50 values of 9.43, 16.75, 19.45, 21.32, 22.64, 23.53, 24.32, and 29.15 µM respectively, with 7i-o maintaining 91-98% MNC viability, establishing that the tolyloxymethyl-oxadiazole core is compatible with both potency and favorable cytotoxicity profiles [2].

Anti-inflammatory In vivo pharmacology Drug discovery

Ether-Linked Tolyloxymethyl vs. Directly-Attached Aryl Analogs

The target compound incorporates an oxymethyl (-OCH2-) spacer between the oxadiazole ring and the ortho-tolyl group, whereas many commercial oxadiazole-thioacetic acid analogs (e.g., CAS 84160-39-4, 99361-50-9) feature the aryl group directly attached to the oxadiazole core [1]. The oxymethyl linkage introduces an additional rotational degree of freedom and a potential metabolic soft spot (O-dealkylation), which can be advantageous for tuning metabolic stability compared to directly-attached aryl analogs that are typically more metabolically resistant but less flexible [2]. The in silico pharmacokinetic profiling of the analogous p-tolyloxymethyl acetamide series (6a-o) predicted good oral bioavailability and drug-likeness properties according to Lipinski's Rule of Five, suggesting the tolyloxymethyl architecture is compatible with favorable ADME profiles [3].

Metabolic stability Pharmacokinetics Oxadiazole SAR

Lipophilicity: 1,3,4-Oxadiazole vs. 1,2,4-Isomers

A systematic matched molecular pair analysis across oxadiazole regioisomers has established that 1,3,4-oxadiazoles are systematically more polar than their 1,2,4-counterparts by approximately 1 log D unit [1]. When comparing the target compound (1,3,4-regioisomer) with potential 1,2,4-oxadiazole alternatives (e.g., (5-m-Tolyl-[1,2,4]oxadiazol-5-yl)-acetic acid derivatives), the lower lipophilicity of the 1,3,4-isomer translates to higher aqueous solubility and potentially lower non-specific protein binding, which are favorable attributes for in vitro assay performance and in vivo pharmacokinetics. This property is intrinsic to the regioisomeric form and cannot be altered by simple substitution changes [1].

Lipophilicity Physicochemical properties Oxadiazole regioisomers

Commercial Purity Grades for Reproducible Screening

Commercial availability of the target compound at both 95% (AKSci, Chemenu) and 98% (Leyan) purity grades enables researchers to select the appropriate quality tier based on assay sensitivity requirements [REFS-1, REFS-2]. In contrast, several close analogs (e.g., CAS 84160-39-4 and CAS 99361-50-9) are predominantly available at 95% purity only, limiting options for high-stringency applications . The availability of a 98% purity grade reduces the risk of confounding biological readouts from impurities, which is particularly relevant for primary screening campaigns where false positives from trace contaminants can waste downstream resources.

Chemical procurement Purity specification Assay reproducibility

Best-Fit Research and Industrial Applications


Anti-Inflammatory Lead Generation via Carboxylic Acid Derivatization

Given the established in vivo anti-inflammatory activity of 1,3,4-oxadiazole-thioacetic acid derivatives and the structural precedent that compound 4b (a diphenylmethyl-substituted analog) outperformed ibuprofen in rat paw edema models [1], the target compound's free carboxylic acid group makes it an ideal starting scaffold for synthesizing amide and ester libraries. Researchers can leverage the 15-LOX inhibitory framework established for p-tolyloxy analogs (IC50 range 9.43–96.3 µM) [2] while exploring novel N-substitution patterns unavailable to acetamide-only series.

Structure-Activity Relationship Studies on Tolyl Isomerism

The target compound (ortho-tolyl) fills a critical gap in systematic SAR studies alongside the m-tolyl (CAS 66178-72-1) and p-tolyl (CAS 84160-39-4) analogs. Controlled comparative screening of all three positional isomers under identical assay conditions can reveal the steric and electronic contributions of methyl group placement to target binding, selectivity, and cytotoxicity—information that is unavailable when studying only one isomer in isolation [1]. Such SAR campaigns are essential for rational lead optimization in medicinal chemistry programs.

Coordination Chemistry and Metal Complexation

The target compound's thioether sulfur, oxadiazole nitrogen atoms, and carboxylic acid oxygen together constitute a polydentate ligand framework suitable for transition metal and lanthanide coordination. Prior work has demonstrated that {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid successfully forms stable complexes with La(III), Nd(III), Gd(III), and Dy(III), yielding materials with potential antibacterial and luminescent properties [1]. The ortho-tolyloxymethyl variant offers sterically differentiated coordination geometry that may alter complex stability and photophysical properties compared to the simpler phenyl analog.

Agricultural Bioregulator Screening

The 1,3,4-oxadiazole scaffold is explored in agrochemical research for plant growth regulation and antifungal applications. The tolyloxymethyl architecture has been employed in soybean 15-LOX inhibitor studies that intersect with plant physiology research [1], and 5-aryl-1,3,4-oxadiazole-2-thiols have been characterized as trans-cinnamate 4-hydroxylase inhibitors relevant to phenylpropanoid pathway modulation in plants [2]. The target compound's structural features align with these agricultural research trajectories.

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